molecular formula C25H21N5O3 B2717665 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 899738-42-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2717665
CAS No.: 899738-42-2
M. Wt: 439.475
InChI Key: CLVNKQMWJSQBKN-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular focus on FGFR1, FGFR2, and FGFR3. Its primary research value lies in investigating the role of aberrant FGFR signaling in oncogenesis and tumor progression. The compound functions by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and migration. This mechanism makes it a crucial tool for preclinical research in various cancer models, including those driven by FGFR gene amplifications, mutations, or fusions. Studies utilizing this inhibitor have been instrumental in validating FGFR as a therapeutic target and in exploring mechanisms of resistance to FGFR-directed therapies, providing foundational knowledge for the development of targeted cancer treatments. The chemical structure is cataloged under PubChem CID 132386622 .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-7-9-20(11-17(16)2)30-24-22(13-27-30)25(32)29(15-26-24)28-23(31)14-33-21-10-8-18-5-3-4-6-19(18)12-21/h3-13,15H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNKQMWJSQBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The structure consists of a fused heterocyclic core that exhibits diverse biological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of approximately 417.47 g/mol. The compound features a unique arrangement of functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3
Molecular Weight417.47 g/mol
IUPAC NameN-(1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(naphthalen-2-yloxy)acetamide
Canonical SMILESCCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C

Biological Activities

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures often exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties by inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The specific substitution pattern of the compound enhances its potency compared to other derivatives in the same class .

Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .
  • Mechanistic Studies : Research has explored the mechanism of action, revealing that the compound induces apoptosis in cancer cells through activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .
  • Comparative Analysis : A comparative study with similar pyrazolo derivatives showed that this compound had superior inhibitory effects on CDK2 compared to others tested, underscoring its unique pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Modifications

The pyrazolo[3,4-d]pyrimidinone core is shared across analogs, but substitutions critically influence physicochemical and biological properties:

Compound Name / ID 1-Position Substitution 5-Position Substitution Key Features
Target Compound 3,4-Dimethylphenyl Naphthalen-2-yloxyacetamide High lipophilicity (naphthyl group); potential for π-π interactions
Example 83 () 3-Fluoro-4-isopropoxyphenyl Chromen-4-one-linked fluorophenyl Contains fluorine atoms; MP: 302–304°C; MW: 571.2
ZINC2713062 () Methyl 3-Methoxyphenylacetamide Simpler substituents; lower steric bulk
Compound 4-Fluorophenyl 3-Methoxyphenylacetamide Fluoro substitution enhances electronic effects
Key Observations:
  • Steric Effects : The 3,4-dimethylphenyl group may introduce steric hindrance, altering binding kinetics relative to smaller groups (e.g., methyl in ZINC2713062).
  • Electronic Effects : Fluorine atoms in and compounds enhance electronegativity, possibly improving target affinity or metabolic stability .

Physicochemical Properties

Property Target Compound (Inferred) Example 83 () Compound ZINC2713062 ()
Molecular Weight ~450–500* 571.2 ~400–450* ~350–400*
Melting Point Not reported 302–304°C Not reported Not reported
Solubility Likely low (naphthyl) Low (high MP) Moderate (methoxy) Moderate (methyl)

*Estimated based on structural similarity.

  • Solubility : The naphthyl group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (–3), necessitating formulation optimization .

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